Synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde: A Technical Guide
Synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document provides a comprehensive overview of a feasible synthetic pathway, detailed experimental protocols, and characterization data.
Introduction
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The introduction of a carbaldehyde group at the 2-position provides a versatile handle for further functionalization, enabling the synthesis of a diverse range of derivatives for screening and lead optimization. This guide focuses on the synthesis of the 5-methoxy substituted analog, a modification that can significantly influence the pharmacokinetic and pharmacodynamic properties of resulting drug candidates.
Synthetic Pathway
The synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is proposed to proceed via a two-step sequence starting from a suitable pyridyl precursor. The initial step involves the construction of the 6-azaindole core, followed by a formylation reaction at the C2 position of the pyrrole ring.
A plausible route to the key intermediate, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine, involves the Bartoli indole synthesis, a well-established method for the preparation of indoles and azaindoles. This would be followed by the Vilsmeier-Haack reaction, a classical and efficient method for the formylation of electron-rich heterocyclic systems.
Caption: Proposed synthetic pathway for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde.
Experimental Protocols
Synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (Intermediate)
The synthesis of the 5-methoxy-6-azaindole intermediate can be achieved through various published methods for constructing the azaindole core. One such approach is the Bartoli indole synthesis, which utilizes the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. For the purpose of this guide, we will assume the availability of the starting intermediate, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine, which is also commercially available.
Vilsmeier-Haack Formylation of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine
This protocol is adapted from the efficient Vilsmeier-Haack formylation of a related 3-amino-4-methylpyridine system. Optimization may be required for this specific substrate.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of the 6-azaindole core.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| 5-Methoxy-1H-pyrrolo[2,3-c]pyridine | 148.16 | 17288-53-8 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 10025-87-3 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 68-12-2 |
| Dichloromethane (DCM), anhydrous | 84.93 | 75-09-2 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - |
| Saturated aqueous sodium chloride (brine) | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | 7757-82-6 |
| Ethyl acetate (EtOAc) | 88.11 | 141-78-6 |
| Hexanes | - | - |
Procedure:
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To a stirred solution of anhydrous N,N-dimethylformamide (3.0 eq.) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.2 eq.) at 0 °C (ice bath).
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After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Dissolve 5-Methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
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Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., Ethyl Acetate/Hexanes mixture).
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Upon completion (typically 2-4 hours), cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH ~8-9).
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde as a solid.
Experimental Workflow:
Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.
Data Presentation
Reaction Parameters
| Parameter | Value |
| Stoichiometry (Substrate:POCl₃:DMF) | 1 : 1.2 : 3.0 (Typical) |
| Temperature | 0 °C to 60-70 °C |
| Reaction Time | 2 - 4 hours |
| Solvent | N,N-Dimethylformamide (DMF) / Dichloromethane (DCM) |
| Work-up | Aqueous NaHCO₃ quench, EtOAc extraction |
| Purification | Silica Gel Column Chromatography |
| Expected Yield | 60-70% (Based on analogous reactions) |
Characterization Data for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
The following data is based on typical spectroscopic values for similar structures and available data for a closely related isomer. Actual values should be confirmed by analysis.
| Property | Data |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Off-white to yellow solid |
| ¹H NMR (CDCl₃) | δ (ppm): ~9.8 (s, 1H, CHO), ~8.3 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~4.0 (s, 3H, OCH₃). Note: Exact chemical shifts and coupling constants need to be determined experimentally. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~180 (CHO), ~160 (C-O), other aromatic carbons between 110-150, ~55 (OCH₃). Note: Tentative assignments. |
| Mass Spec (ESI+) | m/z: 177.06 [M+H]⁺ |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1660 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic). |
Conclusion
This technical guide provides a comprehensive framework for the synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde. The outlined Vilsmeier-Haack formylation protocol, adapted from established literature on related azaindole systems, offers a high-yielding and straightforward approach to this valuable building block. The provided data serves as a benchmark for researchers undertaking this synthesis, facilitating the development of novel therapeutics based on the 6-azaindole scaffold. It is recommended that the reaction conditions be optimized for the specific substrate to achieve maximum yield and purity.
